molecular formula C18H14N4OS B12448830 6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12448830
M. Wt: 334.4 g/mol
InChI Key: LFSCVZLOPHQBIR-UHFFFAOYSA-N
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Description

6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrano[2,3-c]pyrazole family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a one-pot multicomponent reaction. This method involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid medium such as [BMIM]BF4 at 70–75°C for 110–120 minutes . This synthetic strategy offers excellent yields, a straightforward protocol, and mild reaction conditions, making it an environmentally friendly approach.

Chemical Reactions Analysis

6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, its anticancer activity is attributed to its ability to inhibit human Chk1 kinase, which plays a crucial role in cell cycle regulation and DNA damage response . The compound’s interaction with these molecular targets leads to the disruption of cellular processes, ultimately resulting in therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H14N4OS/c1-10-12(7-8-24-10)14-13(9-19)17(20)23-18-15(14)16(21-22-18)11-5-3-2-4-6-11/h2-8,14H,20H2,1H3,(H,21,22)

InChI Key

LFSCVZLOPHQBIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N

Origin of Product

United States

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